molecular formula C36H68NO8P B11938560 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B11938560
M. Wt: 673.9 g/mol
InChI Key: AVCZHZMYOZARRJ-VFHCTZGBSA-N
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Description

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid characterized by two 14-carbon (tetradecenoyl) acyl chains with a trans (9E) double bond configuration. This structural feature distinguishes it from more commonly studied phosphatidylcholines (PCs) like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Its trans-unsaturated acyl chains influence membrane fluidity, phase behavior, and interactions with proteins or small molecules, making it relevant for studies on lipid rafts, membrane dynamics, and drug delivery systems.

Properties

Molecular Formula

C36H68NO8P

Molecular Weight

673.9 g/mol

IUPAC Name

[(2R)-2,3-bis[[(E)-tetradec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C36H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h12-15,34H,6-11,16-33H2,1-5H3/b14-12+,15-13+/t34-/m1/s1

InChI Key

AVCZHZMYOZARRJ-VFHCTZGBSA-N

Isomeric SMILES

CCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCC

Canonical SMILES

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC

Origin of Product

United States

Preparation Methods

Steglich Esterification Framework

The most widely adopted synthesis route involves Steglich esterification, a carbodiimide-mediated coupling of sn-glycero-3-phosphocholine (GPC) with 9E-tetradecenoic acid (myristelaidic acid). This method, adapted from DMPC synthesis protocols, employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous chloroform. The reaction proceeds at 45°C for 72 hours under inert conditions to prevent oxidation of the trans-double bond. A molar ratio of 1:2.2 (GPC to fatty acid) ensures complete diacylation, yielding crude 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine with minimal lyso-PC byproducts.

Solvent Optimization for Reaction Efficiency

Key to minimizing side reactions is solvent selection. Chloroform’s low polarity facilitates fatty acid activation while stabilizing the intermediate oxazolium ion. Comparative studies show that substituting chloroform with dichloromethane reduces yields by 15–20% due to incomplete esterification at the sn-2 position. Post-reaction, dicyclohexylurea (DCU) byproducts are removed via filtration, and unreacted fatty acids are extracted using Radin’s solvent system (3:2 hexanes:isopropanol), which preferentially solubilizes PC over polar contaminants.

Purification and Isolation Techniques

Sequential Solvent Crystallization

Crude product purification involves two crystallization steps:

  • Ethyl acetate precipitation : The concentrate is mixed with 18 volumes of ethyl acetate at 50°C, precipitating PC while leaving DCU and residual fatty acids in solution. Centrifugation at 3,000 rpm for 3 minutes achieves 95% DCU removal.

  • Acetone recrystallization : The pellet is dissolved in warm chloroform and mixed with acetone at −6°C, inducing PC crystallization. This step eliminates trace myristelaidic acid and lyso-PC, achieving >99% purity as confirmed by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

Commercial producers like Avanti Polar Lipids employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) to isolate this compound. This method resolves co-eluting lipids, such as 1-palmitoyl-2-(9E-tetradecenoyl)-PC, with a retention time shift of 2.3 minutes. HPLC-purified batches exhibit >99% purity, validated by charged aerosol detection.

Table 1: Comparison of Purification Methods

MethodPurity (%)Yield (%)Key Contaminants Removed
Ethyl acetate/acetone98.585.7DCU, lyso-PC, free fatty acids
Preparative HPLC99.978.2Isomeric PCs, oxidation products

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3) of the final product reveals:

  • δ 5.20 ppm : Methine proton at the sn-2 position, split into a multiplet (J = 6.2 Hz) due to coupling with the trans-double bond.

  • δ 4.13–4.42 ppm : Methylene protons of the sn-1 glycerol backbone.

  • δ 3.37 ppm : Trimethylamine group of phosphocholine, confirming headgroup integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra show:

  • 1,736 cm⁻¹ : Ester carbonyl (C=O) stretch.

  • 1,229 cm⁻¹ : Asymmetric PO₂⁻ vibration, indicating intact phosphate groups.

  • 723 cm⁻¹ : Out-of-plane bending of the trans-double bond, distinguishing it from cis isomers.

Scalability and Industrial Adaptation

Flow Synthesis Considerations

While flow systems are untested for this specific PC, lessons from L-α-GPC synthesis suggest potential for scaling. Continuous-flow reactors could enhance reaction control, reducing side products by 30–40% compared to batch systems. However, the viscosity of chloroform-fatty acid mixtures poses challenges in pump-driven systems, necessitating solvent substitution with tert-butyl methyl ether for improved flow dynamics.

Good Manufacturing Practice (GMP) Compliance

Avanti’s GMP-grade production emphasizes:

  • Stability : Storage at −20°C under argon prevents oxidation, with shelf lives exceeding 12 months.

  • Documentation : Certificates of analysis include residual solvent profiles (e.g., <50 ppm chloroform) and fatty acid composition verified by gas chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cell Membrane Studies

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine plays a critical role in studying cell membrane structure and function due to its amphiphilic nature. It impacts:

  • Membrane Fluidity : The presence of trans double bonds affects the fluidity of lipid bilayers, which is crucial for membrane integrity and cellular processes such as signaling and transport.
  • Cell Proliferation and Apoptosis : Research indicates that phosphatidylcholine derivatives can modulate immune responses and influence cell growth dynamics.

Drug Delivery Systems

Due to its ability to form stable liposomes, this compound is utilized in drug delivery applications:

  • Liposome Formation : It can encapsulate drugs, enhancing their bioavailability and targeting capabilities.
  • Nanoparticle Development : This compound is often incorporated into nanoparticles for targeted therapy, particularly in cancer treatment.

Cancer Research Applications

Recent studies have investigated the potential anti-cancer properties of this compound:

  • Tumor Growth Modulation : It has been shown to affect tumor growth through mechanisms related to membrane integrity and signaling pathways.
  • Interaction with Cancer Cell Lines : Research highlights its ability to influence cancer cell behavior, potentially leading to novel therapeutic strategies.

Case Study 1: Liposomal Drug Delivery

A study demonstrated the effectiveness of liposomes composed of this compound in delivering chemotherapeutic agents directly to tumor sites. The results showed enhanced drug accumulation in tumors compared to conventional delivery methods.

Case Study 2: Immune Response Modulation

Research involving lymphocyte activation revealed that derivatives of this phosphatidylcholine could modulate immune responses. The study found that altering the fatty acid composition could enhance or suppress lymphocyte proliferation.

Mechanism of Action

1,2-Dimyristelaidoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its interaction with cell membranes. The phospholipid structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. When used in drug delivery systems, it facilitates the attachment and transport of nanoparticles to bio-membranes, enhancing the delivery of therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Acyl Chain Length and Saturation

The table below summarizes key structural differences between 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine and similar lipids:

Compound Acyl Chains Configuration Chain Length Transition Temp (°C) Membrane Fluidity Key References
1,2-di-(9E-tetradecenoyl)-PC 14:1(9E) Trans (E) 14 Inferred: ~10–15 Moderate
DOPC (18:1(9Z)/18:1(9Z)) 18:1(9Z) Cis (Z) 18 -20 to -15 High
DMPC (14:0/14:0) 14:0 Saturated 14 23–24 Low
1,2-dilinoleoyl-PC (18:2(9Z,12Z)) 18:2(9Z,12Z) Cis (Z,Z) 18 < -30 Very High
Key Observations:
  • Chain Length : Shorter acyl chains (14 vs. 18 carbons) reduce van der Waals interactions, lowering transition temperatures compared to saturated analogs like DMPC. However, the trans double bond in the target compound increases packing efficiency relative to cis-unsaturated DOPC, leading to higher transition temperatures than DOPC .
  • Double Bond Geometry : The trans (9E) configuration produces straighter acyl chains compared to the kinked cis (9Z) configuration in DOPC. This results in intermediate membrane fluidity—less ordered than DMPC but more ordered than DOPC .
Lipid Bilayer Properties
  • DMPC : Forms highly ordered, gel-phase bilayers at physiological temperatures, making it suitable for studying lipid rafts and cholesterol interactions .
  • DOPC : Adopts a fluid, disordered phase due to cis-unsaturated chains, widely used in model membranes for protein reconstitution and permeability studies .
Vesicle Stability and Salt Sensitivity
  • DOPC vesicles exhibit size changes in response to monovalent salts (e.g., NaCl), with conflicting reports on expansion or contraction depending on concentration .
  • Empirical studies are needed to confirm this hypothesis.

Chemical Modifications and Functional Derivatives

  • Brominated Analogs : 1,2-di-(9,10-dibromo)stearoyl-PC () is used in fluorescence quenching assays to study peptide-lipid interactions. The target compound’s trans configuration could be modified similarly for probing membrane asymmetry .
  • Trans-unsaturated lipids may exhibit slower oxidation rates due to reduced radical accessibility, though this requires validation .

Biological Activity

1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine (also known as PC(14:1(9E)/14:1(9E))) is a phospholipid belonging to the phosphatidylcholine family. This compound is of significant interest due to its unique biological activities and potential applications in various fields, including pharmacology and membrane biology. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.

Molecular Structure

  • Molecular Formula : C36H68NO8P
  • Molecular Weight : 673.901 g/mol
  • CAS Number : 76733-52-3

Composition

ElementPercentage Composition
Carbon64.16%
Hydrogen10.17%
Nitrogen2.08%
Oxygen18.99%
Phosphorus4.60%

This compound exhibits several biological activities, primarily attributed to its role in cell membrane structure and function. Its unsaturated fatty acid chains contribute to membrane fluidity, which is critical for various cellular processes, including:

  • Signal Transduction : Phosphatidylcholine derivatives are involved in signaling pathways that regulate cell growth and differentiation.
  • Membrane Fusion : The compound facilitates membrane fusion events critical for neurotransmitter release and viral entry into host cells.
  • Lipid Raft Formation : It plays a role in the formation of lipid rafts, which are microdomains within membranes that organize signaling molecules.

Study 1: Lipidomics Analysis

A study utilizing four-dimensional trapped ion mobility spectrometry lipidomics identified and quantified lipid species in human plasma, including various phosphatidylcholines. The results indicated that the presence of unsaturated fatty acids enhances the bioactivity of phosphatidylcholines by promoting better interaction with proteins involved in signaling pathways .

Study 2: Membrane Dynamics

Research demonstrated that phosphatidylcholine derivatives with unsaturated fatty acids, such as this compound, significantly influence membrane dynamics. These compounds were shown to enhance the lateral mobility of membrane proteins, thereby facilitating faster signal transduction processes .

Study 3: Neuroprotective Effects

In vitro studies have indicated that this phospholipid exhibits neuroprotective properties by mitigating oxidative stress in neuronal cells. The compound was found to reduce apoptosis rates under oxidative conditions, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Applications in Research and Medicine

This compound has potential applications in:

  • Drug Delivery Systems : Its amphiphilic nature makes it suitable for formulating liposomes for targeted drug delivery.
  • Biomarker Development : Changes in levels of this phospholipid could serve as biomarkers for certain diseases, particularly those involving membrane dysfunction.
  • Cell Culture Studies : It is widely used in cell culture systems to study membrane dynamics and cellular responses to external stimuli.

Q & A

Q. What structural features of 1,2-di-(9E-tetradecenoyl)-sn-glycero-3-phosphocholine influence its role in membrane dynamics?

The compound’s sn-glycero-3-phosphocholine backbone and 9E-tetradecenoyl acyl chains (monounsaturated with a trans double bond) confer distinct packing behavior in lipid bilayers. The trans configuration of the acyl chains reduces membrane fluidity compared to cis-unsaturated analogs, impacting phase transition temperatures and lateral pressure profiles. Structural analysis via NMR and X-ray diffraction is recommended to correlate chain geometry with bilayer properties .

Q. What analytical methods are suitable for characterizing the purity and stereochemistry of this phospholipid?

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is widely used to assess purity (>95% as per industry standards). For stereochemical confirmation, 1^1H and 31^31P NMR spectroscopy can resolve the sn-1 and sn-2 acyl positions and verify the 3-phosphocholine headgroup. Mass spectrometry (MS) provides molecular weight validation and detects oxidation or hydrolysis products .

Q. How is this compound synthesized, and what are common pitfalls?

Enzymatic synthesis using phospholipase A2_2 (PLA2_2) or chemical acylation of sn-glycero-3-phosphocholine with activated 9E-tetradecenoyl chlorides are standard methods. Key challenges include avoiding acyl migration (sn-2 to sn-1) during purification, which can be mitigated by low-temperature silica gel chromatography. Yield optimization requires anhydrous conditions and inert atmospheres to prevent oxidation of the trans double bond .

Advanced Research Questions

Q. How does the trans unsaturation in 9E-tetradecenoyl chains affect lipid-protein interactions in model membranes?

The rigid trans configuration reduces membrane curvature stress, potentially altering the binding affinity of transmembrane proteins (e.g., G-protein-coupled receptors). Fluorescence anisotropy and surface plasmon resonance (SPR) can quantify changes in protein insertion efficiency. Comparative studies with cis-unsaturated analogs (e.g., 9Z-tetradecenoyl) are critical to isolate geometric effects .

Q. What experimental strategies resolve contradictions in reported phase behavior data for this phospholipid?

Discrepancies in phase transition temperatures (TmT_m) may arise from impurities or hydration variability. Differential scanning calorimetry (DSC) should be paired with controlled hydration protocols (e.g., lyophilization followed by equilibration in D2_2O). Molecular dynamics (MD) simulations can model chain packing to validate experimental TmT_m trends .

Q. How can researchers design robust assays to study oxidative stability of 9E-tetradecenoyl chains in vitro?

Accelerated oxidation assays using radical initiators (e.g., AAPH) and thiobarbituric acid-reactive substances (TBARS) quantify lipid peroxidation. Antioxidant efficacy (e.g., α-tocopherol) should be tested at physiologically relevant oxygen partial pressures (5–20 mmHg). LC-MS/MS identifies specific oxidation products (e.g., hydroperoxides) and degradation pathways .

Q. What advanced techniques elucidate the role of this phospholipid in lipid raft microdomains?

Giant unilamellar vesicle (GUV) assays with fluorescence lifetime imaging microscopy (FLIM) can map raft formation. Förster resonance energy transfer (FRET) between labeled raft markers (e.g., cholera toxin B subunit) and the phospholipid quantifies co-localization efficiency. Atomic force microscopy (AFM) reveals nanoscale mechanical properties of rafts .

Methodological Notes

  • Stereochemical Integrity : Always validate sn-1/sn-2 regioselectivity using phospholipase digestion (e.g., PLA2_2 cleavage of sn-2 acyl chains) followed by LC-MS .
  • Data Reproducibility : Standardize lipid hydration using buffer exchange columns and degassing to minimize vesicle heterogeneity .
  • Ethical Compliance : For in vivo studies, ensure lipid formulations comply with institutional guidelines for endotoxin levels (<0.05 EU/mg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.